molecular formula C7H8N4S B1629196 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine CAS No. 109879-87-0

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B1629196
CAS No.: 109879-87-0
M. Wt: 180.23 g/mol
InChI Key: OMZVNIPTHNFYMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine
  • 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
  • 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable compound for further research and development .

Biological Activity

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a methyl group at the 6-position and amino groups at the 2 and 4 positions. Its molecular formula is C7H8N4SC_7H_8N_4S, and it exhibits unique properties due to its specific substitution pattern.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at different phases depending on the cancer cell line. For instance, in MDA-MB-231 breast cancer cells, G2 phase arrest was observed, while MCF-7 cells experienced G1 phase arrest .

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines:

  • In Vitro Studies : The compound showed cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 of 13.42 µg/mL for MCF-7 cells .
Cell LineIC50 (µg/mL)IC50 (µM)
MCF-713.420.045
MDA-MB-23152.560.16
MCF-10A (normal)>100-

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Its structural analogs have shown promise in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidines to highlight its unique pharmacological profile:

Compound NameStructure FeaturesUnique Aspects
6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine Ethyl group at the 6-positionDifferent potency in kinase inhibition
6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine Phenyl group at the 6-positionMore potent in certain kinase pathways
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine Pentan-2-YL substituent at N4Potential for broader therapeutic applications

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Breast Cancer Models : A comprehensive study assessed various thienopyrimidines' effects on breast cancer cell lines. The results indicated that modifications in the thienopyrimidine structure significantly impacted their cytotoxicity and selectivity towards cancerous versus normal cells .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific targets within cancer cells. These studies suggest a strong binding affinity towards enzymes involved in tumor metabolism .

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVNIPTHNFYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618198
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-87-0
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
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6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Reactant of Route 6
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

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